molecular formula C24H22N4O3 B2650896 (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941946-70-9

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No. B2650896
CAS RN: 941946-70-9
M. Wt: 414.465
InChI Key: KMPPPQWHTOUUMB-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They have a wide range of biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound can undergo would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinazolinones include stability, aromaticity, and the ability to form hydrogen bonds .

Future Directions

The study of quinazolinone derivatives is a active area of research, particularly in the field of medicinal chemistry . Future research could involve the synthesis of new quinazolinone derivatives, the investigation of their biological activities, and the development of drugs based on these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the addition of (E)-1-(3-aminophenethyl)-3-phenylurea. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "phenyl isocyanate", "(E)-1-(3-aminophenethyl)-3-phenylurea" ], "Reaction": [ "Step 1: To a solution of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent, add phenyl isocyanate and stir the reaction mixture under reflux conditions for several hours.", "Step 2: Allow the reaction mixture to cool to room temperature and then add (E)-1-(3-aminophenethyl)-3-phenylurea. Stir the reaction mixture under reflux conditions for several hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product. Wash the product with a suitable solvent and dry it under vacuum to obtain the desired compound." ] }

CAS RN

941946-70-9

Product Name

(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C24H22N4O3/c1-31-19-11-7-8-17(16-19)14-15-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3,(H2,25,27,29)

InChI Key

KMPPPQWHTOUUMB-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.